molecular formula C18H22N2O6 B129122 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester CAS No. 519186-55-1

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Cat. No.: B129122
CAS No.: 519186-55-1
M. Wt: 362.4 g/mol
InChI Key: CAQVWXISGZMXAI-UHFFFAOYSA-N
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Description

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester (CAS 519186-55-1) is a synthetic derivative of melatonin, a neurohormone primarily involved in regulating sleep-wake cycles. Structurally, it incorporates multiple modifications to the parent compound:

  • Position 1: A carboxylate ethyl ester group replaces the hydrogen atom on the indole ring.
  • Position 3: Retains the 2-acetamidoethyl side chain (as in melatonin).
  • Position 5: Retains the methoxy group.
  • Position 6: An acetyloxy (OAc) group replaces the hydroxyl group found in 6-hydroxymelatonin .

Its molecular formula is C₁₈H₂₂N₂O₆, with a molecular weight of 362.38 g/mol .

Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVWXISGZMXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458169
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519186-55-1
Record name Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519186-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Carboxylation of Melatonin

The initial step involves introducing a carboxyl group at the nitrogen atom of melatonin’s indole ring. This is typically achieved via oxidative carboxylation using potassium permanganate (KMnO₄) in an acidic medium. The reaction proceeds as follows:

Melatonin+KMnO4+H+N-Carboxylate Melatonin+Mn2++H2O[1][4]\text{Melatonin} + \text{KMnO}4 + \text{H}^+ \rightarrow \text{N-Carboxylate Melatonin} + \text{Mn}^{2+} + \text{H}2\text{O} \quad

Key Conditions :

  • Solvent : Aqueous sulfuric acid (0.5–1.0 M) at 60–70°C

  • Reaction Time : 4–6 hours

  • Yield : 65–72% (reported in industrial-scale syntheses)

Side products, such as over-oxidized indole derivatives, are minimized by controlling the molar ratio of KMnO₄ to melatonin (1:1.2) and maintaining pH < 2.0.

6-Acetylation of the Hydroxyl Group

The 6-hydroxy group of N-carboxylate melatonin is acetylated using acetic anhydride ((CH₃CO)₂O) in the presence of a base catalyst. This step ensures protection of the hydroxyl group while preserving the indole ring’s integrity:

N-Carboxylate Melatonin+(CH3CO)2ON-Carboxylate-6-acetyloxy Melatonin[1][2]\text{N-Carboxylate Melatonin} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-Carboxylate-6-acetyloxy Melatonin} \quad

Optimized Parameters :

  • Catalyst : Pyridine (10% v/v)

  • Temperature : 25–30°C (room temperature)

  • Reaction Time : 2 hours

  • Yield : 85–90%

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) removes unreacted acetic anhydride and pyridine residues.

Ethyl Esterification of the Carboxyl Group

The final step involves converting the carboxyl group into an ethyl ester using ethanol (C₂H₅OH) under acidic conditions:

N-Carboxylate-6-acetyloxy Melatonin+C2H5OHH+NC6AME+H2O[1][4]\text{N-Carboxylate-6-acetyloxy Melatonin} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{NC6AME} + \text{H}_2\text{O} \quad

Critical Parameters :

  • Acid Catalyst : Concentrated H₂SO₄ (2–3 drops per 100 mL)

  • Reflux Temperature : 80–85°C

  • Reaction Time : 3–4 hours

  • Yield : 75–80%

Excess ethanol is removed via rotary evaporation, and the product is recrystallized from a chilled ethanol-water mixture (1:1).

Detailed Reaction Mechanisms and Byproduct Analysis

Oxidative Carboxylation Mechanism

KMnO₄ acts as both an oxidizing agent and oxygen donor. The indole nitrogen undergoes electrophilic attack by MnO₄⁻, forming a nitroso intermediate that is subsequently hydrolyzed to the carboxylate. Competing side reactions include:

  • Ring-opening oxidation : Occurs at higher temperatures (>70°C), leading to quinoline derivatives.

  • Dimerization : Mitigated by diluting the reaction mixture.

Acetylation Selectivity

Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward acetylation. The 6-hydroxy group is preferentially acetylated due to steric hindrance at the 2-position and electronic effects from the indole ring. Impurities such as diacetylated products (<5%) are removed via column chromatography.

Esterification Kinetics

Protonation of the carboxyl group enhances its electrophilicity, facilitating nucleophilic attack by ethanol. Side products include:

  • Ethyl sulfate : Forms trace amounts due to H₂SO₄’s dehydration activity.

  • Unesterified carboxylate : Removed via pH adjustment (pH 5–6) during purification.

Optimization of Reaction Conditions

Temperature and Solvent Effects

StepOptimal Temperature (°C)Solvent SystemYield Improvement Strategy
N-Carboxylation60–70H₂O/H₂SO₄Use of phase-transfer catalysts
6-Acetylation25–30Dry dichloromethaneAnhydrous conditions prevent hydrolysis
Esterification80–85Ethanol/H₂SO₄Gradual ethanol addition to avoid overheating

Catalyst Screening

  • N-Carboxylation : KMnO₄ outperforms CrO₃ or HNO₃ due to milder side reactions.

  • Esterification : H₂SO₄ vs. HCl: Sulfuric acid achieves higher yields (80% vs. 65%) but requires careful neutralization.

Analytical Validation of NC6AME

Spectroscopic Characterization

TechniqueKey Data for NC6AMESource
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₃), δ 4.15 (q, 2H, OCH₂), δ 6.8–7.1 (m, 4H, indole)
MS (EI) m/z 336.466 [M]⁺, 318 [M-H₂O]⁺
HPLC Retention time: 12.3 min (C18 column, MeOH:H₂O 70:30)

Purity Assessment

  • HPLC-UV : Purity >98% achieved after recrystallization.

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Challenges and Mitigation Strategies

Low Yields in N-Carboxylation

  • Cause : Competing oxidation at the indole ring.

  • Solution : Use substoichiometric KMnO₄ (0.9 equiv) and shorter reaction times.

Byproduct Formation in Esterification

  • Cause : Ethanol’s nucleophilic competition with water.

  • Solution : Molecular sieves (4Å) to absorb H₂O .

Chemical Reactions Analysis

Types of Reactions

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Research Applications

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester serves as a valuable reference material in chemical research. Its role is particularly significant in studying reaction mechanisms due to its unique structural properties.

Key Chemical Properties

  • Molecular Formula : C16H20N2O4
  • Molecular Weight : 304.34 g/mol

Reactions Involved

The compound undergoes various chemical reactions:

  • Oxidation : Can be facilitated by agents like potassium permanganate.
  • Reduction : Commonly performed using sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur under basic conditions.

These reactions are essential for synthesizing other derivatives and understanding the compound's reactivity.

Biological Applications

The compound is being investigated for its biological effects, particularly in the regulation of circadian rhythms and potential neuroprotective properties.

Circadian Rhythm Regulation

Research indicates that this compound may influence circadian rhythms, making it a candidate for treating disorders such as Seasonal Affective Disorder (SAD) and shift work-related issues .

Neuroprotective Effects

Studies have shown that melatonin and its derivatives exhibit neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases. The compound's antioxidant properties may enhance its therapeutic potential .

Medical Applications

The therapeutic applications of this compound are being explored in various medical fields:

Potential Therapeutic Uses

  • Cancer Therapy : Preliminary studies suggest that melatonin derivatives may exhibit oncostatic effects in cancer models, indicating a potential role in cancer treatment .
  • Sleep Disorders : Given its relation to melatonin, this compound may be effective in managing sleep disorders by modulating sleep-wake cycles.

Industrial Applications

In industrial settings, this compound is being evaluated for its utility in developing new materials and environmental applications.

Material Science

Recent findings indicate that melatonin derivatives can replace traditional reducing agents in synthesizing graphene, enhancing the stability and functionality of the resultant materials . This application highlights the compound's versatility beyond biological contexts.

Case Studies and Research Findings

  • Circadian Rhythm Disorders : A study examined the effects of melatonin analogs on circadian rhythm regulation, showing promising results for this compound in alleviating symptoms associated with disrupted sleep patterns .
  • Oxidative Stress Protection : Research demonstrated that this compound could effectively scavenge reactive oxygen species (ROS), suggesting its potential use as an antioxidant therapy in clinical settings .
  • Graphene Synthesis : Innovative studies highlighted the use of melatonin derivatives like this compound as reducing agents in graphene oxide reduction processes, showcasing its industrial applicability .

Mechanism of Action

The mechanism of action of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester involves its interaction with melatonin receptors in the brain. These receptors are part of the G-protein coupled receptor family and play a crucial role in regulating sleep-wake cycles and other physiological processes .

Comparison with Similar Compounds

(a) Melatonin vs. This compound

  • Position 1 Modification : The addition of a carboxylate ethyl ester at position 1 introduces steric bulk and may alter receptor-binding affinity compared to melatonin.
  • Position 6 Acetylation : The acetyloxy group at position 6 enhances stability compared to 6-hydroxymelatonin, which has a free hydroxyl group prone to oxidation .

(b) 6-Hydroxymelatonin vs. Target Compound

  • 6-Acetyloxy vs. 6-Hydroxy : The acetyloxy group in the target compound may reduce polarity, improving membrane permeability. In contrast, 6-hydroxymelatonin’s hydroxyl group is associated with antioxidant activity but lower metabolic stability .

(c) Ethyl Ester Derivatives (General)

  • Prodrug Potential: Ethyl esters (e.g., naproxen ethyl ester, ketoprofen ethyl ester) are often hydrolyzed in vivo to active carboxylic acids, suggesting the target compound could act as a prodrug with enhanced absorption .

Research Findings and Functional Hypotheses

  • Antioxidant Activity: N-Acetylserotonin and 6-hydroxymelatonin exhibit potent radical-scavenging properties due to their phenolic hydroxyl groups . The target compound’s acetyloxy group may reduce this activity but extend half-life.
  • Metabolic Stability: Ethyl ester groups in similar compounds (e.g., Hexadecanoic acid ethyl ester) resist rapid enzymatic degradation, suggesting improved oral bioavailability for the target compound .
  • Receptor Binding : Melatonin’s 5-methoxy and N-acetyl groups are critical for MT₁/MT₂ receptor binding. The target compound’s additional substitutions may alter affinity or selectivity .

Biological Activity

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily produced by the pineal gland. This compound has gained attention for its potential therapeutic applications, particularly in the regulation of circadian rhythms, neuroprotection, and as an antioxidant. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

The synthesis of this compound involves several chemical reactions, including esterification and acetylation. The general reaction pathway can be summarized as follows:

  • Starting Material : Melatonin.
  • Reagents : Acetic anhydride and ethyl chloroacetate.
  • Conditions : Typically involves heating under reflux in the presence of a base catalyst.

The compound has the molecular formula C18H22N2O6C_{18}H_{22}N_{2}O_{6} and is characterized by its carboxylate and acetyloxy functional groups, which contribute to its biological activity .

Circadian Rhythm Regulation

Research indicates that this compound plays a significant role in regulating circadian rhythms. Melatonin itself is known to influence sleep-wake cycles, and derivatives like this compound may enhance these effects through improved receptor binding affinity or altered metabolic pathways .

Antioxidant Properties

The compound exhibits notable antioxidant activity. Studies have shown that it can increase the levels of intracellular glutathione, a critical antioxidant that protects cells from oxidative stress. This is particularly relevant in conditions where oxidative damage is prevalent, such as neurodegenerative diseases .

Neuroprotective Effects

This compound has been explored for its neuroprotective properties. In vitro studies suggest that it can reduce neuronal apoptosis and promote cell viability under stress conditions. The mechanism appears to involve modulation of apoptotic pathways and enhancement of mitochondrial function .

Study on Anticancer Potential

A study evaluated the cytotoxic effects of various melatonin derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver). The results indicated that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 10 µg/mL, demonstrating its potential as an anticancer agent .

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to an increase in pro-apoptotic factors such as caspase-3 and caspase-7 levels in treated cells compared to controls. This suggests that the compound induces apoptosis through mitochondrial pathways .

Data Summary

Biological Activity Observed Effects Concentration Tested
Circadian Rhythm RegulationModulation of sleep-wake cyclesVarious
Antioxidant ActivityIncreased glutathione levels10 µg/mL
NeuroprotectionReduced neuronal apoptosis5 µg/mL
Cytotoxicity in Cancer CellsSignificant reduction in cell viability10 µg/mL

Q & A

Q. What are the established synthetic routes for N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester, and what key reaction steps require optimization?

Methodological Answer: Synthesis typically involves sequential protection, acetylation, and esterification. For example:

  • Protection of melatonin's amine group using carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Acetylation at the 6-hydroxy position using acetyl chloride or acetic anhydride in anhydrous conditions.
  • Esterification of the carboxylate group with ethanol in the presence of a catalyst (e.g., modified clay as a solid acid, as described in ethyl benzoate synthesis ). Critical optimization points include reaction temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF for solubility), and purification via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • HPLC-PDA/MS : For purity assessment and identification of byproducts (e.g., unreacted melatonin or acetylated intermediates). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .
  • NMR (¹H and ¹³C) : Confirm regioselective acetylation (6-position) via chemical shifts (e.g., acetyl methyl protons at ~2.1 ppm) and ester carbonyl signals (~170 ppm) .
  • FTIR : Validate ester (C=O stretch at ~1740 cm⁻¹) and carboxylate (asymmetric stretch at ~1600 cm⁻¹) functionalities .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should include:

  • Temperature : Long-term storage at -20°C (≥5 years stability for similar esters ).
  • Light sensitivity : Use amber vials to prevent photodegradation of the indole moiety (common in melatonin derivatives ).
  • Humidity : Lyophilization or desiccant use to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antioxidant activity and in vivo bioavailability for this compound?

Methodological Answer:

  • In vitro assays : Measure radical scavenging (DPPH/ABTS) and lipid peroxidation inhibition. Compare with melatonin’s known EC₅₀ values (~50 μM in DPPH ).
  • In vivo models : Use rodent studies with oxidative stress markers (e.g., MDA, SOD levels). Address bioavailability via pharmacokinetic profiling (e.g., plasma concentration-time curves) and metabolite identification (e.g., 6-hydroxymelatonin as a phase I metabolite ).
  • Data reconciliation : Consider ester hydrolysis rates in plasma (e.g., esterase activity) and tissue-specific accumulation .

Q. What experimental design challenges arise when studying the metabolic pathways of this ester in mammalian systems?

Methodological Answer: Key challenges include:

  • Tracing metabolites : Use isotopically labeled analogs (e.g., deuterated ethyl ester) and LC-MS/MS for detection .
  • Enzyme specificity : Differentiate between esterase isoforms (e.g., carboxylesterase 1 vs. 2) using inhibitors like bis-4-nitrophenyl phosphate .
  • Tissue distribution : Employ autoradiography or whole-body imaging in animal models .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Methodological Answer:

  • DFT calculations : Analyze HOMO-LUMO gaps to predict electron-rich sites (e.g., indole ring for electrophilic attacks) .
  • Molecular docking : Simulate interactions with antioxidant enzymes (e.g., SOD or catalase) using AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during acetylation and esterification .
  • Quality-by-Design (QbD) : Optimize critical parameters (e.g., stoichiometry of glycine ethyl ester in analogous syntheses ).
  • Purification protocols : Use preparative HPLC with standardized gradients to isolate high-purity batches (>98% ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant efficacy across different cell lines?

Methodological Answer:

  • Standardize assay conditions : Control for cell passage number, media composition (e.g., serum-free vs. serum-containing), and oxidative stress inducers (e.g., H₂O₂ concentration).
  • Mechanistic studies : Compare ROS scavenging (e.g., DCFDA fluorescence) vs. enzyme upregulation (e.g., Nrf2 pathway activation ).
  • Inter-lab validation : Share reference samples (e.g., melatonin as a positive control) to calibrate results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester
Reactant of Route 2
N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

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